JWH 081 N-(5-hydroxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

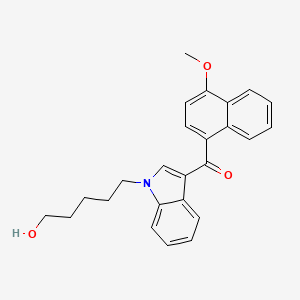

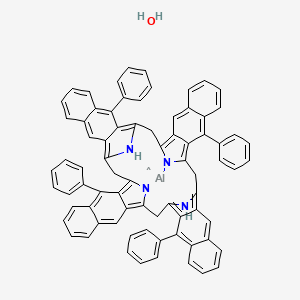

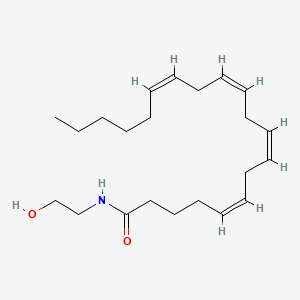

JWH 081 N-(5-hydroxypentyl) metabolite is a cannabimimetic indole that is structurally and functionally related to JWH 015 and JWH 018 . It has been identified in herbal blends . This metabolite is expected to be a product of JWH 081 that would be detectable both in serum and in urine .

Synthesis Analysis

The synthesis of JWH 081 N-(5-hydroxypentyl) metabolite involves hydroxylation and glucuronidation of two closely related compounds, JWH 015 and JWH 018 . These metabolites have been identified from in vitro liver microsomal metabolism and from urine .Molecular Structure Analysis

The molecular formula of JWH 081 N-(5-hydroxypentyl) metabolite is C25H25NO3 . Its formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The compound contains a hydroxypentyl group attached to an indole ring, which is further connected to a methoxy-naphthalenyl group via a methanone linkage .Chemical Reactions Analysis

The chemical reactions involving JWH 081 N-(5-hydroxypentyl) metabolite are primarily metabolic in nature. The compound undergoes hydroxylation and glucuronidation, processes that are typically facilitated by liver enzymes .Physical And Chemical Properties Analysis

The molecular weight of JWH 081 N-(5-hydroxypentyl) metabolite is 387.5 . The compound is soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and ethanol (10 mg/ml) . Its maximum absorption (λmax) occurs at 213 and 320 nm .Scientific Research Applications

Forensic Chemistry & Toxicology

JWH 081 N-(5-hydroxypentyl) metabolite is used in the field of forensic chemistry and toxicology . It can be detected in both serum and urine, making it a valuable tool for identifying the use of JWH 081, a synthetic cannabinoid .

Analytical Standards

This metabolite serves as an analytical standard in biochemical research . It is used to calibrate instruments and validate methods, ensuring the accuracy and reliability of experimental results .

Drugs of Abuse Research

JWH 081 N-(5-hydroxypentyl) metabolite is used in research related to drugs of abuse . As a metabolite of a synthetic cannabinoid, it can provide insights into the metabolism and effects of these substances .

Cannabinoid Research

This metabolite is used in cannabinoid research . It can help researchers understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids like JWH 081 .

Mass Spectrometry Application

JWH 081 N-(5-hydroxypentyl) metabolite is used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures . It can serve as a reference compound, helping researchers interpret their mass spectrometry data .

Internal Standard for Quantification

JWH 081 N-(5-hydroxypentyl) metabolite-d5 is intended for use as an internal standard for the quantification of JWH 081 N-(5-hydroxypentyl) metabolite by GC- or LC-MS .

Safety And Hazards

properties

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDCEPNRUDLEJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017848 |

Source

|

| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 081 N-(5-hydroxypentyl) metabolite | |

CAS RN |

1427325-66-3 |

Source

|

| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

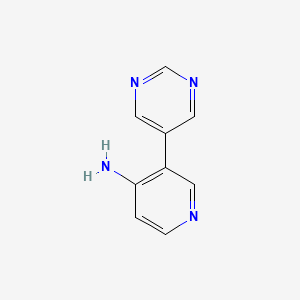

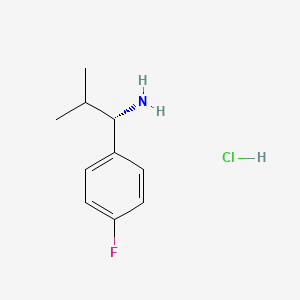

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)

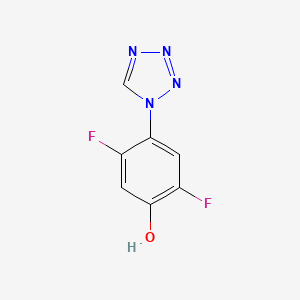

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)